molecular formula C10H7BrF3N5O B2864320 2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396852-62-2

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2864320
CAS No.: 1396852-62-2
M. Wt: 350.099
InChI Key: KQDZPOVVWKWNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at the 2-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further substituted with a 2,2,2-trifluoroethyl group. Tetrazoles are known for their metabolic stability and hydrogen-bonding capabilities, making them common in medicinal chemistry. The bromophenyl group contributes to hydrophobic interactions, while the trifluoroethyl substituent enhances lipophilicity and resistance to oxidative metabolism due to fluorine’s electronegativity and steric effects .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDZPOVVWKWNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications References
2-(4-Bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide C₁₀H₇BrF₃N₅O 4-Bromophenyl, 2,2,2-trifluoroethyl High lipophilicity, metabolic stability
2-(4-Bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide C₁₅H₁₁BrClN₅O 4-Bromophenyl, 5-chloro-2-methylphenyl Enhanced aromatic interactions
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene, trifluoromethylphenyl Antibacterial activity (42% purity)
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide C₁₁H₁₃N₂OS₂ Thiophene, thiazole Potential antimicrobial applications
N-(Triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole C₃₄H₂₆BrN₄ Triphenylmethyl, bromomethylbiphenyl Bulky substituent, reduced solubility

Key Comparisons

Substituent Effects on Bioactivity The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 5-chloro-2-methylphenyl in ). Fluorine’s electronegativity reduces basicity and increases resistance to cytochrome P450 oxidation . Bromophenyl vs. 99% for difluorophenyl analogues).

Synthetic Challenges

  • Carboxamide coupling using HATU/Diisopropylethylamine (common in ) is efficient but sensitive to steric hindrance. The trifluoroethyl group’s small size may facilitate higher yields compared to bulky substituents like triphenylmethyl .

Solubility and Lipophilicity

  • The trifluoroethyl group balances lipophilicity (LogP ~2.5 estimated) better than purely aromatic substituents (e.g., 5-chloro-2-methylphenyl in , LogP ~3.8), which could improve oral bioavailability.

Target Specificity

  • Unlike nitrothiophene carboxamides targeting bacterial enzymes , the tetrazole core in the target compound may favor interactions with eukaryotic proteins, such as kinases or GPCRs, due to its polarity and hydrogen-bonding capacity.

Research Findings and Data

  • Metabolic Stability: Fluorinated alkyl chains (e.g., trifluoroethyl) reduce oxidative metabolism by up to 50% compared to non-fluorinated chains in hepatic microsome assays .
  • Antibacterial Activity : Nitrothiophene carboxamides () show narrow-spectrum activity against Gram-positive pathogens (MIC = 2–8 µg/mL), but the target compound’s activity remains uncharacterized.
  • Structural Insights: Molecular dynamics simulations suggest the tetrazole’s planar structure allows better π-π stacking with aromatic residues in target proteins compared to non-planar thiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.